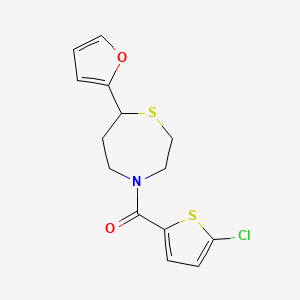
(5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone, also known as CTM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Characterization
Novel compounds, including (5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone, have been synthesized and characterized using various techniques. Their structural optimization, bonding features, and vibrational wave numbers were investigated using density functional theory calculations. These studies help understand the structural changes due to the substitution of electron-withdrawing groups and analyze the thermodynamic stability and reactivity of these compounds. Molecular docking studies carried out to understand their antibacterial activity highlight the potential of these compounds as molecular templates for anti-inflammatory activity (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Activity
Synthesis of various furan-2-yl(phenyl)methanone derivatives, including those similar in structure to the compound of interest, has shown inhibitory effects on vascular smooth muscle cells (VSMC) proliferation. These derivatives exhibit potential in vitro activity, with some showing strong inhibitory activity, highlighting their potential for medical applications in managing conditions like atherosclerosis (Li Qing-shan, 2011).
Additionally, some 2-aroylbenzofuran-3-ols, structurally related to the compound of interest, have been synthesized and tested for their in vitro cytotoxicity against human cancer cell lines. Several of these compounds have shown good inhibiting abilities, particularly on Hep-G2 cells, suggesting their potential as chemotherapeutic agents (Nguyễn Tiến Công et al., 2020).
Electrochemical and Photophysical Properties
Studies on related furan and thiophene derivatives have focused on their electrochemical and photophysical properties. For instance, the synthesis of 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of the electrochromic properties of homopolymers and co-polymers with EDOT reveal differences in cyclic voltammetry and UV-visible spectroscopy. These findings indicate the potential for ECD (Electrochromic Display) applications due to their stability, fast response time, and good optical contrast, suggesting a similar potential for this compound derivatives (Abaci et al., 2016).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c15-13-4-3-12(20-13)14(17)16-6-5-11(19-9-7-16)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATBZXCGINOWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2367944.png)
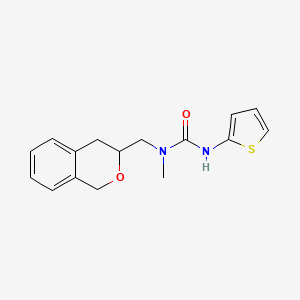

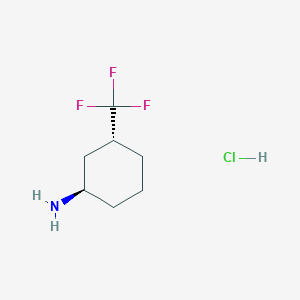
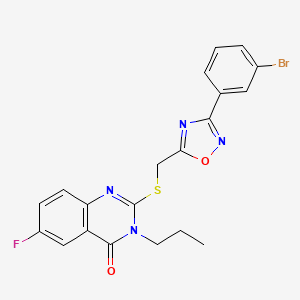

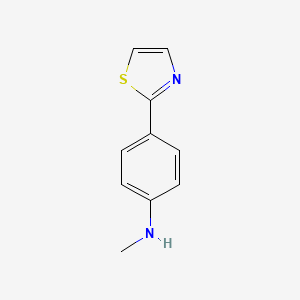
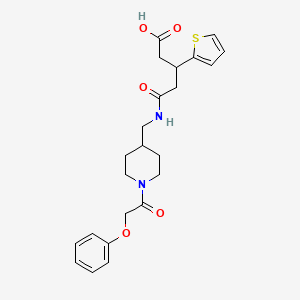
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)
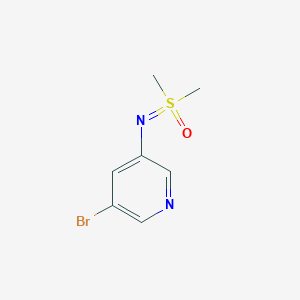

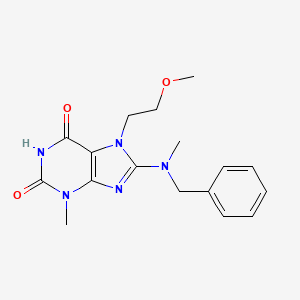
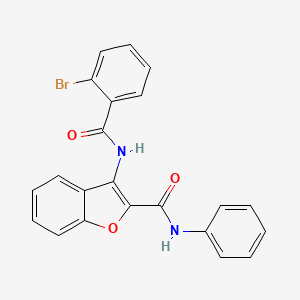
![(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)